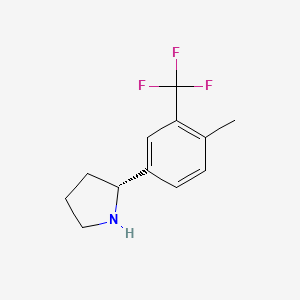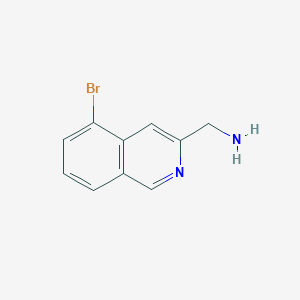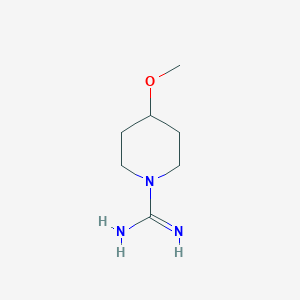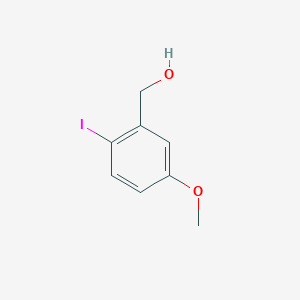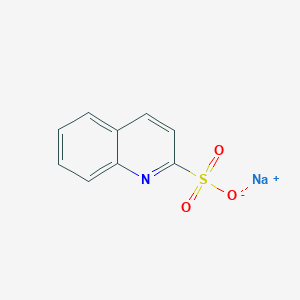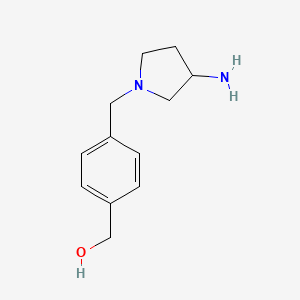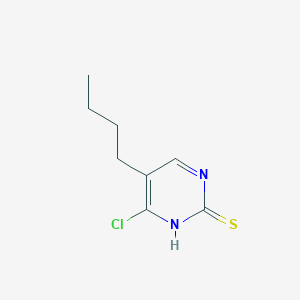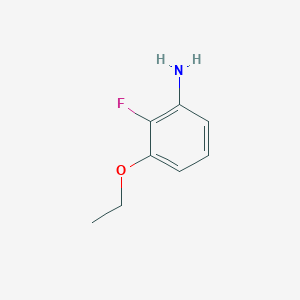
3-Ethoxy-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-fluoroaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluoroaniline typically involves the nucleophilic substitution of a fluoroarene. One common method is the reaction of 3-fluoronitrobenzene with ethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the substitution and reduction processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form different amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
3-Ethoxy-2-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparaison Avec Des Composés Similaires
- 2-Ethoxy-3-fluoroaniline
- 4-Chloro-3-ethoxy-2-fluoroaniline
- 4-Ethoxy-2-fluoroaniline
Comparison: 3-Ethoxy-2-fluoroaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying biological activities .
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
3-ethoxy-2-fluoroaniline |
InChI |
InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 |
Clé InChI |
FAJSUQZKWXIQEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


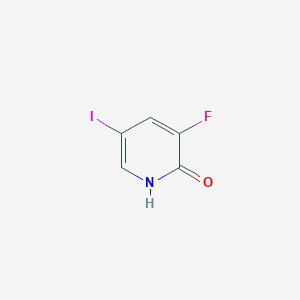
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
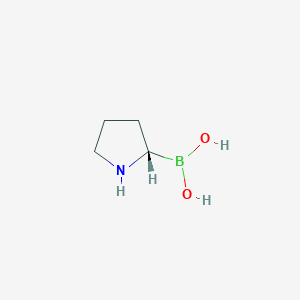
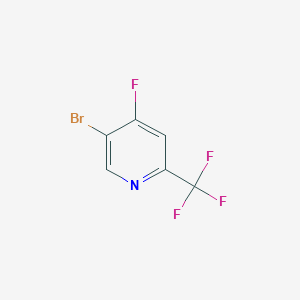
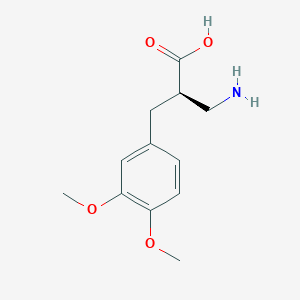
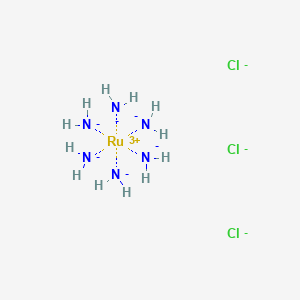
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
